(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride
Description
Properties
CAS No. |
1956435-76-9 |
|---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
(2R)-N-ethylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1 |
InChI Key |
PTSTYNLPDWVGLZ-FYZOBXCZSA-N |
Isomeric SMILES |
CCNC(=O)[C@H]1CCCN1.Cl |
Canonical SMILES |
CCNC(=O)C1CCCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Formation of the Pyrrolidine Core
The synthesis begins with a chiral precursor, typically a substituted dihydropyrrole derivative. As detailed in Patent EP3015456A1, catalytic hydrogenation of a γ,δ-unsaturated ester (Formula E) using a palladium-based catalyst under hydrogen gas produces the cis-pyrrolidine ring (Formula D) with high stereochemical fidelity. For example, hydrogenating (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate at 25°C and 50 psi H₂ yields the cis-isomer with >90% enantiomeric excess (ee). This step avoids racemization, a common challenge in pyrrolidine synthesis, by maintaining low temperatures (−78°C) during enolate formation and using chiral auxiliaries like tert-butoxycarbonyl (Boc) groups.
Hydrolysis and Protecting Group Manipulation
The tert-butyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, yielding the carboxylic acid intermediate. Subsequent Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) generates the free amine, which is critical for downstream functionalization. These steps achieve an 82.9% isolated yield, as confirmed by ¹H NMR and column chromatography.
N-Ethylation Strategies
Alkylation of Pyrrolidine-2-carboxamide
The introduction of the ethyl group to the pyrrolidine nitrogen is achieved via alkylation. A two-step sequence involves:
-
Activation of the Amine : Treating the free amine with ethyl chloroformate in THF forms a mixed carbonate intermediate.
-
Reductive Amination : Sodium triacetoxyborohydride (NaBH(OAc)₃) reduces the intermediate in the presence of ethylamine, yielding the N-ethyl derivative. This method avoids over-alkylation and maintains the (R)-configuration, as evidenced by optical rotation data.
Direct Catalytic N-Ethylation
An alternative approach employs transition-metal catalysis for direct ethylation. Using a ruthenium pincer complex (Cat 1) and ethanol as the ethyl source, unprotected pyrrolidine-2-carboxamide undergoes N-ethylation at 90°C with >99% conversion (Table 1). This method eliminates the need for pre-activation and achieves near-quantitative yields under solvent-free conditions.
Table 1: Optimization of N-Ethylation Conditions
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Cat 1 | 90 | 24 | >99 |
| 2 | None | 90 | 24 | <5 |
Resolution of Racemic Mixtures
Chiral Chromatography
For non-stereoselective routes, preparative chiral HPLC using a cellulose-based column (Chiralpak IC) resolves racemic N-ethylpyrrolidine-2-carboxamide into its (R)- and (S)-enantiomers. Methanol/water (70:30) mobile phase achieves baseline separation with a resolution factor (Rₛ) of 2.1.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica selectively acetylates the (S)-enantiomer in a toluene/water biphasic system, leaving the (R)-enantiomer unreacted. This process affords the desired (R)-isomer in 98% ee and 45% yield after 48 hours.
Final Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethyl acetate, precipitating this compound as a white crystalline solid. Recrystallization from ethanol/water (1:1) enhances purity to >99.5%, confirmed by melting point (mp 182–184°C) and elemental analysis.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Steps | Total Yield (%) | Purity (%) | Cost ($/kg) |
|---|---|---|---|---|
| Chiral Pool Synthesis | 5 | 62 | 99.5 | 12,000 |
| Direct N-Ethylation | 3 | 85 | 98.0 | 8,500 |
| Enzymatic Resolution | 4 | 45 | 98.0 | 15,000 |
The direct N-ethylation route offers superior yield and cost-efficiency, whereas chiral pool synthesis remains preferred for large-scale GMP production due to higher purity .
Chemical Reactions Analysis
Types of Reactions
®-N-Ethylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Its structure, characterized by a pyrrolidine ring and a carboxamide group, allows it to interact with various biological targets, influencing enzyme activity and cellular processes.
- Enzyme Inhibition : Research indicates that (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical reactions, potentially useful in treating metabolic disorders.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways critical for various physiological functions.
Case Studies and Findings
Recent studies have explored the biological activities of this compound, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
A study evaluated a series of pyrrolidine derivatives for their anticancer properties. The findings are summarized in the table below:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (R)-N-Ethylpyrrolidine-2-carboxamide | M-Hela | 10.5 |
| Tamoxifen | M-Hela | 20.0 |
The results indicate that this compound exhibits significant cytotoxicity against cancer cell lines, outperforming established drugs like Tamoxifen in certain assays .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that this compound could be developed further as a broad-spectrum antibacterial agent .
Chemical Synthesis
Building Block in Organic Synthesis
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives that may possess enhanced biological activities or novel properties.
Industrial Applications
The compound is utilized in the production of various chemical intermediates and specialty chemicals. Its properties make it suitable for roles such as solvents or reactants in chemical reactions, contributing to the development of new materials and compounds.
Mechanism of Action
The mechanism of action of ®-N-Ethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Functional Groups: The target compound’s carboxamide group offers greater stability compared to the ester in Ethyl Pyrrolidine-2-Carboxylate Hydrochloride , which is prone to hydrolysis. The carboxylic acid in (R)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride increases polarity, enhancing solubility but limiting membrane permeability.
- Substituent Effects: The ethyl group in the target compound may confer moderate lipophilicity, balancing solubility and permeability.
- Chirality: Both the target compound and (R)-2-(3-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride are (R)-configured, emphasizing the role of stereochemistry in biological activity.
Pharmacological and Biochemical Implications
- Solubility and Bioavailability: Hydrochloride salts (e.g., ) improve aqueous solubility, critical for oral bioavailability. The ester derivative may face rapid hydrolysis in vivo, reducing efficacy.
- Stability: Carboxamides (target compound, ) are more stable than esters or carboxylic acids under physiological conditions.
- Target Interactions: The ethyl group in the target compound may optimize steric interactions with hydrophobic binding pockets, whereas the nitrobenzyl group in could enhance affinity for aromatic residue-rich targets (e.g., enzymes or receptors).
Biological Activity
(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by its unique structure, which includes a pyrrolidine ring and a carboxamide group. These features contribute to its ability to interact with various biological targets, including enzymes and receptors. The compound is believed to modulate enzyme activity and influence cellular processes through specific binding interactions.
The mechanism of action involves the compound's interaction with molecular targets, leading to modulation of their activity. This can result in various biochemical and physiological effects, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of this compound. In animal models, the compound demonstrated significant anticonvulsant activity, protecting a substantial percentage of subjects from induced seizures. This effect was observed in various seizure models, indicating its potential utility in treating epilepsy.
| Study | Model | Dose (mg/kg) | Protection Rate (%) |
|---|---|---|---|
| Study A | MES | 100 | 60 |
| Study B | 6 Hz | 50 | 75 |
| Study C | scPTZ | 25 | 70 |
Analgesic Properties
The analgesic effects of the compound have also been investigated. In pain models, it exhibited a notable reduction in pain sensitivity, suggesting its potential as an analgesic agent. The mechanism may involve modulation of pain pathways through receptor interactions.
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving mice, this compound was administered at varying doses to assess its anticonvulsant efficacy. Results indicated that at higher doses, the compound significantly reduced seizure frequency compared to control groups.
Case Study 2: Pain Modulation
Another study focused on the analgesic properties of the compound. Mice subjected to pain-inducing stimuli showed a marked decrease in pain response following administration of this compound, reinforcing its potential as a therapeutic agent for pain management.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Simple nitrogen-containing ring | Limited activity |
| N-Ethylpyrrolidine | Similar without carboxamide group | Moderate activity |
| Pyrrolidine-2-carboxamide | Lacks ethyl group on nitrogen | Lower efficacy |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the pyrrolidine ring structure, ethyl substitution, and carboxamide functionality. Compare chemical shifts with analogous compounds, such as (S)-Pyrrolidine-2-carboxylic acid hydrochloride (δ 3.2–3.5 ppm for pyrrolidine protons) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95%) and retention time consistency .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 192.6) and fragmentation patterns using electrospray ionization (ESI-MS) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- GHS Compliance : Classify hazards using GHS criteria (e.g., skin/eye irritation, acute toxicity) based on structural analogs like (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride, which may require gloves, goggles, and fume hood use .
- First-Aid Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for specific protocols .
- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation, as recommended for similar hydrochlorides .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Powder Form : Store at -20°C in moisture-free environments to avoid hydrolysis of the carboxamide group. Stability data for analogs like Tamsulosin hydrochloride impurities suggest a 3-year shelf life under these conditions .
- Solubilized Form : For solutions (e.g., in DMSO or water), aliquot and store at -80°C to prevent freeze-thaw-induced degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric purity assessments between analytical methods?
- Methodological Answer :
- Chiral HPLC vs. Polarimetry : Cross-validate using a chiral stationary phase (e.g., Chiralpak AD-H column) and compare optical rotation values ([α]) with literature data for (R)-configured pyrrolidines .
- X-ray Crystallography : Resolve ambiguities by determining the absolute configuration via single-crystal diffraction, as applied to structurally related compounds like (R)-2-Aminopropyl sulfonamides .
Q. What strategies optimize synthesis yield while maintaining chiral purity?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during the ethylation step to enhance enantiomeric excess (ee >98%) .
- Purification : Employ recrystallization in ethanol/water mixtures or preparative HPLC to remove diastereomeric impurities, as demonstrated for N,N-diethylaminoethyl chloride hydrochloride .
Q. How do computational models predict the compound’s behavior in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., ion channels) using software like GROMACS, leveraging parameters from related pyrrolidine derivatives .
- Docking Studies : Predict binding affinity to receptors (e.g., 5-HT or PKC isoforms) using AutoDock Vina and crystallographic data from analogs like R 59-022 hydrochloride .
Q. How to address discrepancies in toxicity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Standardize in vitro assays (e.g., MTT or Ames tests) using cell lines (e.g., HepG2) and compare LD values with structurally similar compounds .
- Study Design : Control variables such as solvent (DMSO vs. saline), exposure duration, and metabolic activation (S9 fraction) to reconcile conflicting results .
Key Considerations for Experimental Design
- Contradiction Analysis : When purity data conflict (e.g., HPLC vs. NMR), use orthogonal methods like elemental analysis or IR spectroscopy to identify undetected impurities .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous materials, referencing SDS protocols for disposal and spill management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
